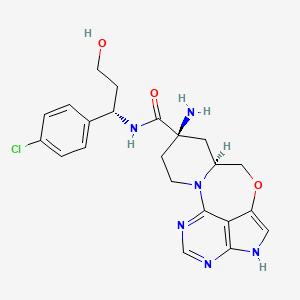

Akt-IN-8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C22H25ClN6O3 |

|---|---|

分子量 |

456.9 g/mol |

IUPAC 名称 |

(5R,7S)-5-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-9-oxa-2,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraene-5-carboxamide |

InChI |

InChI=1S/C22H25ClN6O3/c23-14-3-1-13(2-4-14)16(5-8-30)28-21(31)22(24)6-7-29-15(9-22)11-32-17-10-25-19-18(17)20(29)27-12-26-19/h1-4,10,12,15-16,30H,5-9,11,24H2,(H,28,31)(H,25,26,27)/t15-,16-,22+/m0/s1 |

InChI 键 |

AWLFPOHXSPBHQB-PONJGIIJSA-N |

手性 SMILES |

C1CN2[C@@H](C[C@]1(C(=O)N[C@@H](CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |

规范 SMILES |

C1CN2C(CC1(C(=O)NC(CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Akt-IN-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of Akt-IN-8, a potent and selective allosteric inhibitor of the Akt serine/threonine kinase. The information presented herein is intended for professionals in the fields of cancer research, cell biology, and pharmacology to facilitate a comprehensive understanding of this compound's function and its potential therapeutic applications.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a highly specific allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Unlike ATP-competitive inhibitors that target the active site of the kinase, this compound binds to a distinct pocket located at the interface of the Pleckstrin Homology (PH) domain and the kinase domain of Akt. This binding event is crucial for its inhibitory action, as it locks the kinase in an inactive conformation.

The binding of this compound stabilizes the "PH-in" conformation, an auto-inhibited state where the PH domain sterically hinders the kinase domain, preventing its activation. By locking Akt in this inactive state, this compound effectively prevents the translocation of Akt to the plasma membrane, a critical step for its activation. Consequently, the phosphorylation of Akt at its key activating residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by upstream kinases such as PDK1 and mTORC2 is blocked. This prevention of activation leads to the downstream inhibition of the entire Akt signaling cascade.

A co-crystal structure of the closely related allosteric inhibitor, Inhibitor VIII, with human AKT1 has revealed the precise molecular interactions within this allosteric binding site. The inhibitor occupies a hydrophobic pocket and forms specific contacts with residues from both the PH and kinase domains, thereby providing a structural basis for its potent and selective inhibition. This allosteric mechanism confers high selectivity for Akt over other kinases, as the binding site is unique to the inactive conformation of Akt.

Quantitative Data Summary

The inhibitory potency of this compound against the three Akt isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| Akt1 | 4.46[1] |

| Akt2 | 2.44[1] |

| Akt3 | 9.47[1] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical Akt signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on key biochemical and cellular assays. Detailed methodologies for these experiments are provided below.

In Vitro Akt Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

GSK-3 fusion protein as a substrate

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound dissolved in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the Akt enzyme, the GSK-3 substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (either radiolabeled or as per the ADP-Glo kit instructions).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabeled ATP or the ADP-Glo™ Reagent).

-

For the radioactive assay, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the luminescence generated, which is proportional to the ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Signaling

This method is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in a cellular context.

Materials:

-

Cancer cell line with an active Akt pathway (e.g., MCF-7, LNCaP)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-GSK3β (Ser9), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture the cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for characterizing an Akt inhibitor like this compound.

References

Probing the Core of Cellular Signaling: A Technical Guide to the Akt-IN-8 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in a signaling network that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the Akt signaling pathway, with a specific focus on its inhibition by Akt-IN-8, a potent and selective inhibitor of all three Akt isoforms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Akt signaling and the development of novel therapeutics targeting this critical pathway.

The PI3K/Akt/mTOR signaling cascade is central to many aspects of cell growth and survival under both normal and disease conditions.[1] Akt itself is a key mediator of cell survival, and its deactivation is implicated in various stress-induced pathological cell death and degenerative diseases.[1]

This compound: A Potent Pan-Akt Inhibitor

This compound is a potent inhibitor of the three Akt isoforms: Akt1, Akt2, and Akt3. Its inhibitory activity has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | IC50 (nM) |

| Akt1 | 4.46[1][2][3] |

| Akt2 | 2.44[1][2][3] |

| Akt3 | 9.47[1][2][3] |

The Akt Signaling Pathway

The activation of the Akt signaling pathway is a tightly regulated process initiated by a variety of extracellular stimuli, including growth factors and cytokines. A simplified representation of the canonical PI3K/Akt/mTOR pathway is depicted below.

Upon binding of a growth factor to its receptor tyrosine kinase (RTK), PI3K is recruited to the plasma membrane and activated. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1).[1] This co-localization at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[1]

Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating a wide array of cellular functions. Key downstream effectors include:

-

mTORC1: Akt activates mTORC1, a master regulator of protein synthesis and cell growth.

-

GSK3β (Glycogen Synthase Kinase 3β): Akt inhibits GSK3β, a kinase involved in various cellular processes, including glycogen metabolism and cell proliferation.

-

FOXO (Forkhead Box O) Transcription Factors: Akt phosphorylates and inactivates FOXO transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest.[4]

By modulating the activity of these and other downstream targets, the Akt signaling pathway plays a crucial role in promoting cell survival, growth, and proliferation.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly employed to investigate the activity and effects of Akt inhibitors like this compound.

In Vitro Akt Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of purified Akt enzyme.

Materials:

-

Purified recombinant Akt1, Akt2, or Akt3 enzyme

-

Akt substrate peptide (e.g., Crosstide)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

This compound or other test compounds

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Protocol:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the Akt substrate peptide, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding a solution of ATP and the purified Akt enzyme to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

-

Detect the amount of phosphorylated substrate using a suitable method. This could involve:

-

Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

-

Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Luminescence-based ATP detection: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

-

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the inhibition of Akt activation in a cellular context by measuring the levels of phosphorylated Akt (p-Akt) at its key activation sites (Thr308 and Ser473).

Materials:

-

Cell culture reagents

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), and anti-total Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To assess total Akt levels as a loading control, the membrane can be stripped and re-probed with an anti-total Akt antibody.

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of Akt inhibition on cell proliferation and survival.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

Materials:

-

Cell culture reagents

-

This compound or other test compounds

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (e.g., Annexin V/PI Staining):

Materials:

-

Cell culture reagents

-

This compound or other test compounds

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Logical Workflow for Inhibitor Characterization

The characterization of a novel Akt inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of the Akt signaling pathway in health and disease. Its high potency and selectivity for all three Akt isoforms make it a powerful agent for inhibiting this critical cellular pathway. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the multifaceted effects of Akt inhibition and to advance the development of novel therapeutic strategies targeting this key oncogenic driver. As our understanding of the intricacies of the Akt signaling network continues to evolve, potent and specific inhibitors like this compound will remain indispensable for unraveling its biological functions and for the ultimate goal of translating this knowledge into clinical benefit.

References

Akt-IN-8: A Technical Guide to its Function in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt-IN-8, also known as AKT inhibitor VIII or AKTi-1/2, is a potent and selective, cell-permeable allosteric inhibitor of the Akt serine/threonine kinases. By targeting the three isoforms of Akt (Akt1, Akt2, and Akt3), this compound serves as a critical tool for investigating the intricate roles of the PI3K/Akt signaling pathway in various cellular functions, including proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making this compound a compound of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on kinase activity and cell viability, detailed protocols for its use in key cellular assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action

This compound is a quinoxaline compound that functions as a reversible, allosteric inhibitor of Akt kinases.[1] Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[2] This binding stabilizes an inactive conformation of the enzyme, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases such as PDK1.[3] This allosteric mechanism of inhibition confers selectivity for Akt over other related kinases.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified against the individual Akt isoforms and in various cancer cell lines. The following tables summarize these findings.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference(s) |

| Akt1 | 58 | [4][5] |

| Akt2 | 210 | [4][5] |

| Akt3 | 2119 | [4] |

IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of the purified kinase by 50%.

Table 2: Cellular IC50 Values for Proliferation/Viability

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | Resazurin Assay | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~10 | Resazurin Assay | [1] |

| 184B5 | Non-tumorigenic breast epithelial | 25.76 | SRB Assay | [4] |

| Hep 3B2 | Hepatocellular Carcinoma | >10 | Not Specified | [4] |

| HL-60 | Acute Promyelocytic Leukemia | >10 | Not Specified | [4] |

| Huh-7 | Hepatocellular Carcinoma | >10 | Not Specified | [4] |

| Jurkat | Acute T-cell Leukemia | >10 | Not Specified | [4] |

| K562 | Chronic Myelogenous Leukemia | >10 | Not Specified | [4] |

| MCF7 | Breast Adenocarcinoma | >10 | Not Specified | [4] |

| PBMC | Peripheral Blood Mononuclear Cells | >10 | Not Specified | [4] |

| U-937 | Histiocytic Lymphoma | >10 | Not Specified | [4] |

Cellular IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Assay

This protocol is adapted from a general non-radioactive Akt kinase assay and can be used to determine the in vitro inhibitory activity of this compound.[2]

Materials:

-

Purified active Akt1, Akt2, or Akt3 enzyme

-

GSK-3 fusion protein (as substrate)

-

Akt Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

This compound (dissolved in DMSO)

-

Immobilized Akt antibody (for immunoprecipitation-based assays)

-

Phospho-GSK-3α/β (Ser21/9) antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immunoprecipitation of Akt (from cell lysates):

-

Lyse cells in a suitable lysis buffer and quantify protein concentration.

-

Incubate cell lysate with an immobilized Akt antibody to capture the kinase.

-

Wash the immunoprecipitate to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated Akt or dilute the purified active Akt in Kinase Assay Buffer.

-

Add the GSK-3 fusion protein substrate.

-

Add this compound at various concentrations (and a DMSO vehicle control). Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

-

Detection:

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated GSK-3α/β (Ser21/9).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the extent of inhibition by this compound.

-

Western Blot Analysis of Akt Signaling

This protocol allows for the assessment of this compound's effect on the phosphorylation status of Akt and its downstream targets in cultured cells.

Materials:

-

Cell culture reagents

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: phospho-Akt (Ser473), total Akt, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and analyze the band intensities.

-

Cell Viability/Proliferation Assay

This protocol, based on a resazurin assay, can be used to determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.[1]

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Resazurin solution (0.1 mg/mL in PBS)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 10 µL of the diluted inhibitor (and a DMSO vehicle control) to the respective wells. The final concentrations could range from 0.0001 µM to 100 µM.

-

Incubate the cells for 5 days at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the fluorescence or absorbance on a plate reader according to the manufacturer's instructions for the resazurin-based assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the data and determine the IC50 value using non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The PI3K/Akt signaling cascade and the inhibitory action of this compound.

Caption: A typical workflow for characterizing the activity of this compound.

References

The Discovery and Development of Akt-IN-8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt-IN-8 is a potent inhibitor of the Akt serine/threonine kinase, a critical node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making Akt a compelling target for therapeutic intervention. This document provides a comprehensive technical guide to the discovery and development of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is activated by various upstream signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by mTOR complex 2 (mTORC2), leading to its full activation. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a cellular response.

Given its central role in promoting cell survival and proliferation, the aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers. This can occur through various mechanisms, including mutations in the genes encoding PI3K and Akt, or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. Consequently, the development of small molecule inhibitors targeting key components of this pathway, such as Akt, has become a major focus of cancer drug discovery.

Discovery and Synthesis of this compound

The discovery of this compound is detailed in the patent WO2021121276A1, which describes a series of fused tetracyclic derivatives as potent Akt inhibitors. The synthesis of this compound involves a multi-step chemical process, the specifics of which are outlined within the patent documentation. The core chemical structure of this compound is designed to fit into the ATP-binding pocket of the Akt kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

Mechanism of Action and Biochemical Activity

This compound functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By binding to the kinase domain, it blocks the catalytic activity of the enzyme, leading to the inhibition of downstream signaling. The inhibitory potency of this compound has been quantified through in vitro biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Akt1 | 4.46 |

| Akt2 | 2.44 |

| Akt3 | 9.47 |

Data sourced from commercially available information referencing patent WO2021121276A1.

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the characterization of a novel kinase inhibitor like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay is used to determine the in vitro potency (IC50) of a compound against a purified kinase.

Principle: The LanthaScreen™ assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay. It measures the inhibition of kinase activity by detecting the amount of phosphorylated substrate. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and resulting in a high TR-FRET signal. An inhibitor will reduce kinase activity, leading to less phosphorylated substrate and a lower TR-FRET signal.

Materials:

-

Purified recombinant Akt1, Akt2, or Akt3 enzyme

-

Fluorescein-labeled Akt substrate peptide

-

Terbium-labeled anti-phospho-Akt substrate antibody

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, purified Akt enzyme, and the fluorescein-labeled substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the emission signals (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CCK-8 Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., a line with a known PI3K/Akt pathway mutation)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Akt Pathway Inhibition

This technique is used to assess the effect of a compound on the phosphorylation status of Akt and its downstream targets in cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. By using antibodies that specifically recognize the phosphorylated forms of proteins, the activation state of a signaling pathway can be determined.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PRAS40, anti-total PRAS40)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for the evaluation of an Akt inhibitor.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of a novel Akt inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of all three Akt isoforms. Its discovery and development, as outlined in patent WO2021121276A1, represent a significant advancement in the pursuit of targeted therapies for cancers driven by the PI3K/Akt/mTOR pathway. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound and other novel Akt inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to fully elucidate the therapeutic potential of this promising compound.

The Role of Akt-IN-8 in Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt (Protein Kinase B) is a critical node in signal transduction pathways that regulate cellular survival and proliferation. Its overactivation is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy by inhibiting apoptosis. Akt-IN-8 is a potent, ATP-competitive inhibitor of all Akt isoforms, designed to reinstate apoptotic signaling in cancer cells. This document provides a comprehensive technical overview of this compound's mechanism of action in promoting cellular apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Introduction to Akt and Its Role in Apoptosis

The PI3K/Akt signaling cascade is a central regulator of cell fate. Upon activation by growth factors and other extracellular stimuli, Akt phosphorylates a multitude of downstream substrates. These phosphorylation events collectively suppress apoptosis through several mechanisms:

-

Inactivation of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates pro-apoptotic Bcl-2 family members such as Bad, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

-

Inhibition of Pro-Apoptotic Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FoxO) transcription factors leads to their sequestration in the cytoplasm, preventing the transcription of genes required for apoptosis.

-

Modulation of other Pro-Survival Pathways: Akt can also activate other signaling pathways, such as the NF-κB pathway, which upregulates the expression of anti-apoptotic genes.

Dysregulation of the Akt pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN, leads to constitutive Akt activation, allowing cancer cells to evade apoptosis.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that functions by competing with ATP for binding to the kinase domain of Akt. This direct inhibition of Akt's catalytic activity prevents the phosphorylation of its downstream targets, effectively blocking its anti-apoptotic signaling. By inhibiting Akt, this compound reinstates the pro-apoptotic functions of proteins like Bad and FoxO transcription factors, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspases and the execution of programmed cell death.

Quantitative Analysis of this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The following table summarizes representative data on its potency and effects on apoptotic markers. For the purpose of this guide, data from well-characterized ATP-competitive Akt inhibitors such as AZD5363 (Capivasertib) and GDC-0068 (Ipatasertib) are used to represent the activity of this compound.

| Parameter | Cell Line | Value | Reference Akt Inhibitor |

| IC50 for Cell Viability | Y79 (Retinoblastoma) | 0.9 µM | AZD5363[1] |

| A549 (Lung Cancer) | 55 µM (IC30) | AZD5363[2] | |

| C4-2 (Prostate Cancer) | 1.51 - 2.74 µM | GDC-0068[3] | |

| Apoptotic Cell Population | Y79 (Retinoblastoma) | Significantly increased vs. control | AZD5363[1] |

| (Annexin V Positive) | MCF-7 (Breast Cancer) | Dose-dependent increase | ZnO NPs (as a model for apoptosis induction)[4] |

| Gene Expression Changes | Y79 (Retinoblastoma) | - PTEN: Upregulated- AKT: Downregulated- FOXO1: Upregulated | AZD5363[1] |

| Cleaved Caspase-3 Levels | Various | Dose-dependent increase | General observation for apoptosis inducers[5][6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing this compound induced apoptosis.

Caption: Logical flow from this compound treatment to the induction of apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[12]

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with this compound for the desired time. Include untreated cells as a negative control.

-

Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like Accutase.[13]

-

Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[12]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of PI staining solution immediately before analysis.

-

Analyze the samples by flow cytometry within one hour. Distinguish cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot for Cleaved Caspase-3

This protocol detects the active form of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels (10-15%)[14]

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)[15]

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total cell lysates from treated and control cells using an appropriate lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 5-10 minutes each with TBST.[15]

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[15]

-

Wash the membrane again as in step 7.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at approximately 17/19 kDa indicates cleaved, active caspase-3.[6]

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the reliance of cancer cells on the Akt signaling pathway for survival. By competitively inhibiting the kinase activity of Akt, this compound effectively dismantles the anti-apoptotic defenses of cancer cells, leading to the induction of programmed cell death. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of Akt inhibition in cancer therapy and to develop novel anti-cancer agents.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. OAR@UM: Investigating the cytotoxic effects of AZD5363 on lung cancer cells [um.edu.mt]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 15. media.cellsignal.com [media.cellsignal.com]

The Effect of Akt-IN-8 on the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt-IN-8 is a potent, selective inhibitor of the Akt serine/threonine kinase isoforms (Akt1, Akt2, and Akt3). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the effects of this compound on the cell cycle, based on available scientific literature. It includes a summary of the mechanism of action, its impact on cell cycle progression and apoptosis, and detailed experimental protocols for key assays used to elucidate these effects.

Introduction to the Akt Signaling Pathway and Cell Cycle Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[1] Akt, also known as protein kinase B (PKB), is a central node in this pathway.[1][2] It exists in three isoforms: Akt1, Akt2, and Akt3.[1] Upon activation by upstream signals, such as growth factors, Akt phosphorylates a wide range of downstream substrates involved in cell cycle progression and apoptosis.

Key functions of Akt in regulating the cell cycle include:

-

Promoting G1/S Transition: Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization and nuclear accumulation of Cyclin D1. Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle.

-

Inhibiting Cell Cycle Inhibitors: Akt can phosphorylate and promote the cytoplasmic localization of the CDK inhibitors p21Cip1 and p27Kip1, thereby preventing their inhibitory action on cyclin-CDK complexes.

-

Suppressing Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.

Given its central role in promoting cell proliferation and survival, the inhibition of Akt is a key therapeutic strategy in oncology.

This compound: A Potent Pan-Akt Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of all three Akt isoforms.

| Target | IC50 (nM) |

| Akt1 | 4.46 |

| Akt2 | 2.44 |

| Akt3 | 9.47 |

| Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against the three Akt isoforms.[1] |

Effect of this compound on Cell Cycle Progression

Expected Outcomes:

Treatment of cancer cells with this compound is anticipated to lead to:

-

G1 Phase Arrest: By inhibiting Akt, the downstream signaling that promotes the G1 to S phase transition would be blocked. This would result in an accumulation of cells in the G1 phase of the cell cycle.

-

Downregulation of G1/S-Promoting Proteins: Inhibition of Akt is expected to decrease the protein levels of Cyclin D1 and increase the stability and nuclear localization of p21Cip1 and p27Kip1.

Signaling Pathway of this compound Induced Cell Cycle Arrest

The following diagram illustrates the proposed mechanism by which this compound induces G1 cell cycle arrest.

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Effect of this compound on Apoptosis

Inhibition of Akt is well-documented to induce apoptosis in cancer cells. By blocking the pro-survival signals mediated by Akt, this compound is expected to trigger programmed cell death.

Expected Outcomes:

-

Induction of Apoptosis: Treatment with this compound should lead to a dose- and time-dependent increase in the percentage of apoptotic cells.

-

Activation of Caspases: The apoptotic process is executed by a family of proteases called caspases. Akt inhibition is known to lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis.

References

The Use of Akt-IN-8 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Akt-IN-8, a potent pan-Akt inhibitor, and its potential applications in neuroscience research. While direct studies of this compound in non-cancer neuroscience contexts are limited, this document consolidates its known biochemical properties and offers detailed, adaptable experimental protocols based on the established use of other pan-Akt inhibitors in the field.

Introduction to this compound and the Akt Signaling Pathway

The Protein Kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes within the central nervous system, including neuronal survival, growth, synaptic plasticity, and metabolism. Dysregulation of this pathway is implicated in a wide range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.

This compound is a potent, small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Its ability to comprehensively block Akt signaling makes it a valuable tool for investigating the functional roles of this pathway in both healthy and diseased nervous systems.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the diverse cellular functions regulated by Akt.

The Akt Signaling Pathway in Neurons

The Akt pathway is activated by a variety of upstream signals, including growth factors, neurotransmitters, and neurotrophic factors. A simplified representation of the core Akt signaling cascade is depicted below.

Quantitative Data for this compound

The primary quantitative data available for this compound is its inhibitory concentration (IC50) against the three Akt isoforms. This information is crucial for determining appropriate experimental concentrations.

| Target | IC50 (nM) | Reference |

| Akt1 | 4.46 | [1] |

| Akt2 | 2.44 | [1] |

| Akt3 | 9.47 | [1] |

| Table 1: In vitro inhibitory activity of this compound. |

| Property | Value | Reference |

| CAS Number | 2654026-13-6 | [1][2][3][4][5] |

| Molecular Formula | C22H25ClN6O3 | [2][3] |

| Molecular Weight | 456.93 g/mol | [4] |

| Table 2: Physicochemical properties of this compound. |

Experimental Protocols

Due to the limited number of published studies utilizing this compound specifically in neuroscience, the following protocols are based on well-established methods for other pan-Akt inhibitors, such as MK-2206 and GDC-0068 (Ipatasertib). These should be adapted and optimized for the specific experimental system.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of a pan-Akt inhibitor in a neuroscience context.

In Vitro Protocol: Treatment of Primary Neuronal Cultures

This protocol provides a starting point for treating primary cortical or hippocampal neurons with a pan-Akt inhibitor.

Materials:

-

Primary neuronal cultures (e.g., E18 rat cortical neurons or E16 mouse hippocampal neurons)

-

Neurobasal medium with B-27 supplement

-

This compound (or other pan-Akt inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., cell lysis buffer for Western blot, viability assay reagents)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

-

Cell Plating: Plate primary neurons at the desired density on appropriate culture vessels (e.g., poly-L-lysine coated plates or coverslips). Culture for at least 7 days in vitro (DIV) to allow for maturation.

-

Dose-Response: To determine the optimal concentration, treat cultures with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time (e.g., 24 hours). A vehicle control (DMSO) should be included at a concentration equivalent to the highest inhibitor concentration.

-

Treatment: For definitive experiments, replace the culture medium with fresh, pre-warmed medium containing the desired final concentration of this compound or vehicle.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 1, 6, 24, or 48 hours).

-

Downstream Analysis:

-

Western Blot: To confirm target engagement, lyse the cells and perform Western blotting for phosphorylated Akt (p-Akt) at Ser473 and/or Thr308, as well as total Akt. A significant decrease in the p-Akt/total Akt ratio indicates effective inhibition.

-

Viability/Apoptosis Assays: Assess cell health using assays such as MTT, LDH, or TUNEL staining.

-

Immunocytochemistry: Fix and stain cells to observe morphological changes or the localization of specific proteins.

-

Note on Concentrations: For the pan-Akt inhibitor GDC-0068, concentrations ranging from 0.25 µM to 10 µM have been used in brain metastasis cell lines in vitro.[6] For MK-2206, effective concentrations in glioma cell lines were found to be 1 µM and higher.[7]

In Vivo Administration Protocol (Rodent Models)

This protocol provides a general guideline for the oral administration of pan-Akt inhibitors to mice.

Materials:

-

This compound (or other pan-Akt inhibitor)

-

Vehicle solution (see below)

-

Oral gavage needles

-

Experimental animals (e.g., mice)

Vehicle Preparation:

-

For MK-2206: A common vehicle is 30% Captisol in sterile water.[8]

-

For GDC-0068: A frequently used vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water.[6]

Procedure:

-

Inhibitor Formulation: Prepare the dosing solution by dissolving the pan-Akt inhibitor in the appropriate vehicle. Sonication may be required to achieve complete dissolution.[8]

-

Dosing:

-

Monitoring: Monitor animals daily for any adverse effects, including weight loss or changes in behavior.

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue for downstream analysis (e.g., Western blot, immunohistochemistry, or behavioral assays).

Important Considerations:

-

Blood-Brain Barrier Penetration: The ability of this compound to cross the blood-brain barrier has not been extensively reported. This is a critical factor to consider for in vivo neuroscience studies.

-

Toxicity: Always perform preliminary dose-finding studies to determine the maximum tolerated dose in your specific animal model.

Summary of Quantitative Data from Representative Pan-Akt Inhibitor Studies

The following tables summarize key quantitative parameters from studies using the pan-Akt inhibitors MK-2206 and GDC-0068 in neuroscience-related cancer models, which can serve as a reference for designing experiments with this compound.

| Inhibitor | Cell Line | Assay | Concentration/Dose | Effect | Reference |

| GDC-0068 | Breast Cancer Brain Metastasis Cell Lines (PIK3CA-mutant) | Cell Viability | 0.25 - 10 µM | Dose-dependent decrease in viability | [6] |

| MK-2206 | Glioma Cell Lines (U87) | Cell Proliferation | ≥ 1 µM | Effective attenuation of proliferation | [7] |

| MK-2206 | Neuroblastoma Cell Lines | Cell Viability (IC50) | 3 - 5 µM (CNE-1, CNE-2, HONE-1); < 1 µM (SUNE-1) | Inhibition of cell growth | [8] |

| Table 3: In Vitro Efficacy of Representative Pan-Akt Inhibitors. |

| Inhibitor | Animal Model | Dose and Schedule | Vehicle | Primary Outcome | Reference |

| GDC-0068 | Intracranial Breast Cancer Xenograft (Mouse) | 100 mg/kg, daily, oral gavage | 0.5% methylcellulose, 0.2% Tween 80 | Inhibition of tumor growth | [6] |

| MK-2206 | Orthotopic Glioma (Mouse) | 100 mg/kg | Not specified | Increased survival when combined with gefitinib | [10] |

| MK-2206 | Neuroblastoma Xenograft (Mouse) | 100 or 200 mg/kg, daily | Not specified | Decreased tumor growth and increased survival | [9] |

| MK-2206 | Nasopharyngeal Carcinoma Xenograft (Mouse) | 240 mg/kg (3x/week) or 480 mg/kg (1x/week), oral gavage | 30% Captisol | Inhibition of tumor growth | [8] |

| Table 4: In Vivo Efficacy of Representative Pan-Akt Inhibitors. |

Conclusion

This compound is a potent pan-Akt inhibitor with significant potential as a research tool in neuroscience. While its application in this field is still emerging, the extensive data on other pan-Akt inhibitors provides a solid foundation for designing rigorous experiments. By carefully adapting the protocols and considering the quantitative data presented in this guide, researchers can effectively utilize this compound to dissect the complex roles of the Akt signaling pathway in the nervous system and explore its potential as a therapeutic target for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. Page loading... [guidechem.com]

- 4. 2654026-13-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound|T62842|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 6. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The allosteric AKT inhibitor MK2206 shows a synergistic interaction with chemotherapy and radiotherapy in glioblastoma spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Akt-IN-8: A Technical Guide for Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade that is fundamental to a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping functions.[1] Dysregulation of the PI3K/Akt pathway is a common feature in a wide range of human cancers, making Akt a prime target for therapeutic intervention.[2][3]

Akt-IN-8 is a potent, cell-permeable, allosteric inhibitor of Akt kinases. Its mechanism of action, which involves binding to a site distinct from the ATP-binding pocket, offers a potential for greater selectivity compared to ATP-competitive inhibitors.[4] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying Akt signaling, including its biochemical properties, experimental protocols for its use, and a discussion of its selectivity and potential applications.

Data Presentation

Biochemical Potency of this compound

The inhibitory activity of this compound against the three Akt isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a potent inhibitor of all three isoforms, with a preference for Akt2.

| Target | IC50 (nM) |

| Akt1 | 4.46 |

| Akt2 | 2.44 |

| Akt3 | 9.47 |

Table 1: In vitro inhibitory potency of this compound against human Akt isoforms.

Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. An ideal chemical probe exhibits high potency for its target while having minimal activity against other off-target kinases.

Note: A comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases was not identified during the preparation of this guide. It is highly recommended that researchers empirically determine the selectivity profile of this compound for their specific experimental system to ensure the validity of their findings. This can be achieved through commercially available kinase profiling services.

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.[1] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mTORC2 complex.[1] Once activated, Akt phosphorylates a wide array of downstream substrates, regulating numerous cellular functions.

Figure 1: The PI3K/Akt signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving Akt inhibitors. Researchers should optimize these protocols for their specific cell lines, reagents, and experimental conditions.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

Akt substrate peptide (e.g., a fluorescently labeled peptide or a peptide for antibody-based detection)

-

This compound (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the Akt enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the phosphorylation of the substrate using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for a biochemical kinase inhibition assay.

Cell-Based Akt Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Growth factor (e.g., IGF-1, EGF) to stimulate the Akt pathway

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal Akt activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting with the appropriate primary and secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of Akt kinases. Its potent, allosteric mechanism of inhibition provides a useful tool for dissecting the complexities of the PI3K/Akt signaling pathway. As with any chemical probe, careful characterization, including a comprehensive assessment of its kinase selectivity, is essential for the robust interpretation of experimental results. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their studies of Akt-driven cellular processes and their implications in health and disease.

References

- 1. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Akt-IN-8 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Akt-IN-8, a potent allosteric inhibitor of Akt kinases (Akt1/2/3). The protocol is optimized for assessing the inhibition of Akt signaling by measuring the phosphorylation status of Akt at Serine 473.

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K.[1] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[3][4]

This compound is a cell-permeable, allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3), albeit with different potencies.[5] It functions by locking Akt in an inactive conformation, thereby preventing its downstream signaling activities. Western blotting is a fundamental technique to validate the on-target effect of this compound by monitoring the phosphorylation state of Akt. A successful experiment will demonstrate a decrease in phosphorylated Akt (p-Akt) levels relative to total Akt levels in cells treated with the inhibitor.

Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated by PDK1 at Thr308 and by mTORC2 at Ser473, leading to its full activation.[2][3] Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions. This compound allosterically inhibits Akt, preventing these downstream phosphorylation events.

Figure 1: PI3K/Akt Signaling Pathway and this compound Inhibition.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect p-Akt (Ser473) and total Akt.

Materials and Reagents

Buffers and Solutions

| Buffer/Solution | Composition |

| Cell Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[6] Add protease and phosphatase inhibitor cocktails immediately before use. |

| 10x Tris Buffered Saline (TBS) | 200 mM Tris, 1.5 M NaCl; adjust to pH 7.6. |

| 1x TBST (Wash Buffer) | 1x TBS with 0.1% Tween-20.[7] |

| Blocking Buffer | 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in 1x TBST.[7][8][9] |

| Primary Antibody Dilution Buffer | 5% w/v BSA in 1x TBST.[8] |

| 2x Laemmli Sample Buffer | 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8). |

Antibodies

| Antibody | Host | Recommended Dilution | Supplier (Example) |

| Phospho-Akt (Ser473) | Rabbit | 1:1000 - 1:3000 | Cell Signaling Technology (#9271), Proteintech (28731-1-AP)[10][11] |

| Total Akt (pan) | Rabbit/Mouse | 1:1000 | Cell Signaling Technology (#4691, #2920)[10][12] |

| HRP-conjugated Anti-Rabbit IgG | Goat | 1:2000 - 1:10000 | DAKO, Bio-Rad[6][10] |

| HRP-conjugated Anti-Mouse IgG | Goat | 1:2000 - 1:10000 | DAKO[10] |

Procedure

1. Cell Culture and Treatment

-

Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

The day after plating, treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

To induce Akt phosphorylation, cells can be serum-starved for 4-24 hours and then stimulated with a growth factor (e.g., 100 ng/mL PDGF or 100 nM insulin for 5-20 minutes) prior to lysis.[10][12]

2. Cell Lysis

-

After treatment, place the culture dish on ice and wash cells once with ice-cold 1x PBS.[6]

-

Aspirate PBS and add ice-cold lysis buffer (e.g., 200-500 µL for a 10 cm dish).[6][7]

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]

-

Incubate on ice for 30 minutes with occasional vortexing.[10][13]

-

Centrifuge the lysate at 13,000 - 16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][10]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.[13]

3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE

-

To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.

-

Briefly centrifuge the samples before loading onto the gel.

5. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder.

-

Run the gel at 100-150 V until the dye front reaches the bottom.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry system. For wet transfer, a common condition is 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[6]

6. Immunoblotting

-

After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature on a shaker.[6][10]

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.[8][10][11]

-